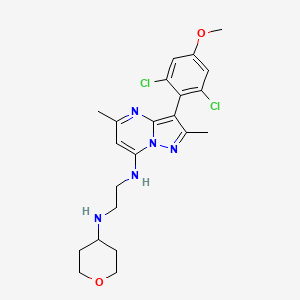
CP-671906
Übersicht
Beschreibung
1,2-Ethanediamine, N-(3-(2,6-dichloro-4-methoxyphenyl)-2,5-dimethylpyrazolo(1,5-a)pyrimidin-7-yl)-N’-(tetrahydro-2H-pyran-4-yl)- is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrazolo(1,5-a)pyrimidine core substituted with dichloromethoxyphenyl and tetrahydropyran groups. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Ethanediamine, N-(3-(2,6-dichloro-4-methoxyphenyl)-2,5-dimethylpyrazolo(1,5-a)pyrimidin-7-yl)-N’-(tetrahydro-2H-pyran-4-yl)- typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolo(1,5-a)pyrimidine core, followed by the introduction of the dichloromethoxyphenyl and tetrahydropyran groups. Key steps may include:
Formation of the pyrazolo(1,5-a)pyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.
Substitution reactions: Introduction of the dichloromethoxyphenyl group can be carried out using electrophilic aromatic substitution reactions.
Attachment of the tetrahydropyran group: This step may involve nucleophilic substitution reactions or other suitable methods.
Industrial Production Methods
Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Ethanediamine, N-(3-(2,6-dichloro-4-methoxyphenyl)-2,5-dimethylpyrazolo(1,5-a)pyrimidin-7-yl)-N’-(tetrahydro-2H-pyran-4-yl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives with altered functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can introduce new functional groups such as alkyl or aryl groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical studies, particularly in the investigation of enzyme-substrate interactions.
Medicine: The compound’s unique structure may make it a candidate for drug development, particularly in targeting specific molecular pathways.
Industry: It can be used in the development of new materials or as a catalyst in industrial processes.
Wirkmechanismus
The mechanism by which 1,2-Ethanediamine, N-(3-(2,6-dichloro-4-methoxyphenyl)-2,5-dimethylpyrazolo(1,5-a)pyrimidin-7-yl)-N’-(tetrahydro-2H-pyran-4-yl)- exerts its effects depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the dichloromethoxyphenyl and tetrahydropyran groups may enhance binding affinity and specificity, influencing the compound’s overall efficacy.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **1,2-Ethanediamine, N-(3-(2,6-dichlorophenyl)-2,5-dimethylpyrazolo(1,5-a)pyrimidin-7-yl)-N’-(tetrahydro-2H-pyran-4-yl)-
- **1,2-Ethanediamine, N-(3-(2,6-dichloro-4-methoxyphenyl)-2,5-dimethylpyrazolo(1,5-a)pyrimidin-7-yl)-N’-(tetrahydro-2H-furan-4-yl)-
Uniqueness
The uniqueness of 1,2-Ethanediamine, N-(3-(2,6-dichloro-4-methoxyphenyl)-2,5-dimethylpyrazolo(1,5-a)pyrimidin-7-yl)-N’-(tetrahydro-2H-pyran-4-yl)- lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity. The presence of the dichloromethoxyphenyl group, in particular, may enhance its binding affinity and specificity in biological systems, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
332178-44-6 |
|---|---|
Molekularformel |
C22H27Cl2N5O2 |
Molekulargewicht |
464.4 g/mol |
IUPAC-Name |
N'-[3-(2,6-dichloro-4-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]-N-(oxan-4-yl)ethane-1,2-diamine |
InChI |
InChI=1S/C22H27Cl2N5O2/c1-13-10-19(26-7-6-25-15-4-8-31-9-5-15)29-22(27-13)20(14(2)28-29)21-17(23)11-16(30-3)12-18(21)24/h10-12,15,25-26H,4-9H2,1-3H3 |
InChI-Schlüssel |
CVABPTLRAQIZJU-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(C(=NN2C(=C1)NCCNC3CCOCC3)C)C4=C(C=C(C=C4Cl)OC)Cl |
Kanonische SMILES |
CC1=NC2=C(C(=NN2C(=C1)NCCNC3CCOCC3)C)C4=C(C=C(C=C4Cl)OC)Cl |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO, not in water |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
CP-671906; CP 671906; CP671906; UNII-GLZ1WA47Q8; CP-671906-01. |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















